METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a dibromo-methylcyclopropyl group, a benzothiophene ring, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzothiophene ring.
Reduction: Reduction reactions can target the dibromo substituents or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or benzothiophene moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and cyclopropyl-containing molecules. Examples include:
- Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Uniqueness
The uniqueness of METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H27Br2NO3S |
---|---|
Molecular Weight |
521.3g/mol |
IUPAC Name |
methyl 2-[(2,2-dibromo-1-methylcyclopropanecarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H27Br2NO3S/c1-6-18(2,3)11-7-8-12-13(9-11)27-15(14(12)16(24)26-5)23-17(25)19(4)10-20(19,21)22/h11H,6-10H2,1-5H3,(H,23,25) |
InChI Key |
JNIFMSPZNZZDDX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3(CC3(Br)Br)C |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3(CC3(Br)Br)C |
Origin of Product |
United States |
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